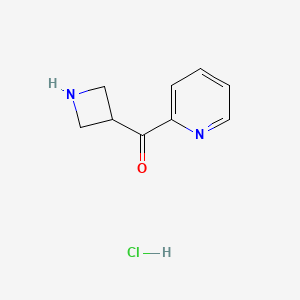

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride

Description

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a heterocyclic organic compound featuring a β-lactam (azetidine) ring fused to a pyridine moiety via a ketone linkage, with a hydrochloride salt enhancing its solubility .

Properties

IUPAC Name |

azetidin-3-yl(pyridin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;/h1-4,7,10H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETULSAYLHHPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride typically involves the formation of the azetidine ring followed by its functionalization with the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be synthesized through the aza-Michael addition of amines to α,β-unsaturated esters . The pyridine moiety can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like copper catalysts for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanone group can yield pyridin-2-yl-methanones , while substitution reactions can introduce a variety of functional groups into the azetidine or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is explored for its potential therapeutic applications, including:

- Drug Development : It serves as a precursor in synthesizing various pharmaceuticals, particularly those targeting specific biological pathways.

- Biological Activity : Studies indicate that the compound may interact with enzymes or receptors, modulating their activity and leading to diverse biological effects. This includes potential anti-inflammatory and antimicrobial properties.

Biological Studies

Research has highlighted several biological applications:

- Antimicrobial Activity : Investigations have shown that azetidin derivatives exhibit significant activity against various bacterial strains, suggesting their potential as antibiotic candidates.

- Anti-inflammatory Properties : In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines, which may help in managing inflammatory diseases.

- Cancer Research : Studies involving cancer cell lines have revealed that azetidin derivatives can induce apoptosis in certain cancer cells, indicating their potential as anticancer agents.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with azetidine and pyridin-2-ylmethanone.

- Reaction Conditions : Specific conditions such as temperature and the presence of catalysts are crucial for optimizing yield and purity.

- Purification : The final product is often purified through crystallization or other suitable methods to ensure high quality.

Case Studies and Research Findings

Several case studies have documented the applications and effects of azetidin derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial properties of azetidin derivatives, finding significant activity against multiple bacterial strains.

- Inhibition of Inflammatory Cytokines : Research indicated that azetidin derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation.

- Cancer Cell Line Research : Investigations showed that these compounds could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, while the pyridine moiety can interact with biological receptors and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its azetidine-pyridine-ketone scaffold. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Log Kow* | Water Solubility (mg/L) | Bioactivity Notes |

|---|---|---|---|---|---|---|

| Azetidin-3-yl(pyridin-2-yl)methanone HCl | C₉H₁₀ClN₂O | 198.65 | Azetidine + pyridine + ketone + HCl | ~1.2 | High (HCl salt) | Hypothesized kinase/CNS activity |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | Pyridine + acetyl group | 0.89 | 1,000 | Flavoring agent; neuroactive |

| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | C₈H₆N₄OS₂ | 254.29 | Pyrimidine + oxadiazole + thione | 2.5 | Low | Antimicrobial potential |

| 1-(Azetidin-3-yl)pyrrolidin-2-one HCl | C₇H₁₃ClN₂O | 176.65 | Azetidine + pyrrolidone + HCl | ~0.5 | Moderate | Protease inhibition |

| 3-(Methoxymethoxy)phenylmethanone | C₁₄H₁₃NO₃ | 243.26 | Pyridine + aryl ketone | 2.1 | Low | Intermediate in drug synthesis |

*Log Kow values estimated via analogy to structurally related compounds .

Structural and Functional Differences

- Azetidine vs.

- Ketone Linkage: The methanone bridge distinguishes the compound from esters or thioethers seen in analogs like 3-Acetylpyridine or thione derivatives .

- Salt Form: The hydrochloride salt improves aqueous solubility relative to neutral analogs (e.g., 3-(Methoxymethoxy)phenylmethanone), critical for bioavailability .

Biological Activity

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄Cl₂N₂O, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments. The compound consists of a four-membered azetidine ring bonded to a pyridine moiety through a carbonyl group, which may influence its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent. Compounds with similar structures have been shown to act as inhibitors for various enzymes and receptors, including those involved in cancer progression and microbial resistance.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of azetidinone and pyridine derivatives. These compounds have been reported to inhibit bacterial growth and possess antifungal activity, suggesting their potential use in treating infections .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to various biochemical pathways being influenced, potentially resulting in therapeutic benefits.

Research Findings

Recent studies have explored the compound's binding affinity to various biological targets. These studies are crucial for understanding how the compound can influence biochemical pathways and its potential as a therapeutic agent.

Case Studies

- Anticancer Properties : In vitro studies have demonstrated that azetidinone derivatives can induce apoptosis in cancer cell lines. For instance, one study showed that these compounds could significantly decrease cell viability in MCF-7 breast cancer cells, suggesting their potential as anticancer agents .

- Enzymatic Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing diseases like diabetes or obesity .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds regarding their biological activities:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Azetidine Derivatives | Antimicrobial, anticancer | Similar ring structure |

| Pyridine Derivatives | Antiviral, anti-inflammatory | Shares pyridine ring |

| Imidazole Derivatives | Antifungal, enzyme inhibition | Similar heterocyclic structure |

The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties compared to its analogs .

Q & A

Q. What synthetic routes are recommended for Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride?

The synthesis typically involves coupling an azetidine derivative with a pyridine-containing precursor. For example, nucleophilic substitution or condensation reactions can form the methanone bridge. A related compound, n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride, was synthesized with 98.34% purity via HPLC-monitored reactions, suggesting similar purification steps (e.g., column chromatography or recrystallization) are applicable . Optimization of protecting groups for the azetidine ring (e.g., tert-butyl carbamates) may enhance stability during synthesis, as seen in piperidine derivatives .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are critical. For instance, Loratadine Ketone Impurity (CAS 119770-60-4) was characterized using HPLC with UV detection, MS for molecular weight confirmation, and <sup>1</sup>H NMR for structural elucidation . Purity thresholds ≥98% are achievable via gradient elution methods with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Discrepancies in <sup>1</sup>H or <sup>13</sup>C NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic stereochemistry or impurities. Cross-validation using 2D NMR (COSY, HSQC) is recommended. For example, Tizanidine Hydrochloride analysis required rigorous peak assignment via heteronuclear correlation spectroscopy . Additionally, X-ray crystallography (using SHELX software ) provides definitive confirmation of molecular geometry, particularly for chiral centers or conformational isomers.

Q. What strategies improve reaction yield and selectivity in azetidine-pyridine coupling?

Key factors include:

- Catalyst optimization : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura) improve regioselectivity in pyridine derivatives .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as observed in analogous azetidine syntheses .

- Temperature control : Low-temperature reactions (-20°C to 0°C) minimize side reactions, as demonstrated in GSK 199 hydrochloride synthesis (yield >95%) .

Q. What challenges arise in characterizing stereochemistry, and how are they addressed?

Azetidine rings introduce conformational flexibility, complicating chiral resolution. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while VCD (Vibrational Circular Dichroism) or X-ray crystallography confirms absolute configuration . For example, tert-butyl carbamate-protected azetidines required crystallographic data to resolve ambiguous NOE correlations .

Methodological Considerations

- Data Reproducibility : Ensure reaction parameters (e.g., stoichiometry, degassing) are rigorously documented, as minor variations can alter azetidine ring stability .

- Impurity Profiling : Use LC-HRMS (High-Resolution Mass Spectrometry) to detect by-products (e.g., dehydrohalogenation intermediates) during hydrochloride salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.